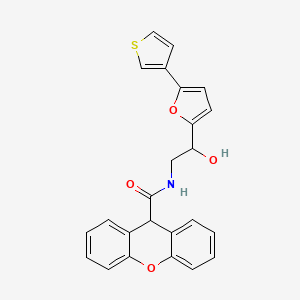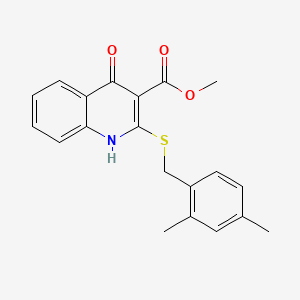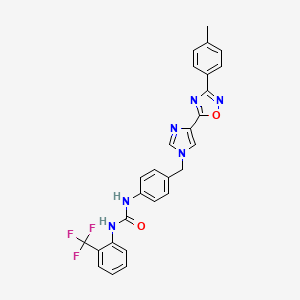![molecular formula C15H17ClN2O3S B2486385 Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1225023-79-9](/img/structure/B2486385.png)
Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is synthesized through reactions involving ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates, resulting in products through ring expansion and/or nucleophilic substitution. These reactions are highly dependent on the reagent ratio, reaction time, temperature, and the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010). Additionally, microwave-assisted synthesis has been utilized for the efficient production of related tetrahydropyrimidine-5-carboxylate derivatives, highlighting a modern approach to optimizing reaction conditions for desired outcomes (Sarkate et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction crystallography, providing insights into the crystal structure, and spectroscopic methods (FT-IR, 1H, and 13C NMR) to characterize the molecular geometry, vibrational frequencies, and NMR chemical shifts. These studies are essential for understanding the molecular basis of the compound's reactivity and properties (Pekparlak et al., 2018).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including nucleophilic substitution and ring expansion when reacted with thiophenolates. The reaction pathway significantly depends on factors like the basicity and nucleophilicity of the reaction media. Such reactions highlight the compound's versatile reactivity, which can be tailored for specific synthetic applications (Fesenko et al., 2010).
Physical Properties Analysis
The physical properties, including crystal structure and morphology, are determined using X-ray diffraction and spectroscopic analysis. These properties are crucial for the material's application in various fields, providing a basis for understanding its stability, solubility, and interaction with other molecules (Pekparlak et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's structure and substituents. Spectroscopic analysis (FT-IR, Raman, NMR) and computational methods (DFT calculations) provide insights into the vibrational frequencies, molecular orbitals, and potential energy distributions, elucidating the chemical behavior and interactions of the compound (Shakila & Saleem, 2018).
Aplicaciones Científicas De Investigación
Chemical Reaction Pathways
Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in various chemical reactions, demonstrating diverse pathways and outcomes. For instance, it participates in reactions leading to the formation of different compounds depending on the reagent ratio, reaction time, or temperature. These reactions include ring expansion and nucleophilic substitution, significantly influenced by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010), (Shutalev et al., 2010).
Cascade Transformations and Novel Compounds
This chemical is central to base-promoted cascade transformations leading to novel tricyclic compounds. For example, under the influence of strong bases like NaH, DBU, and KOH, it transforms into a new tricyclic compound through a cascade reaction (Shutalev et al., 2008).
Pharmaceutical Applications
It is instrumental in synthesizing various halogenated pyrimidine derivatives with potential pharmaceutical applications. These derivatives have been studied for their anticancer, antifungal, and insecticidal activities (Shafiq et al., 2020).
Thermodynamic Properties
The thermodynamic properties of related esters, including ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been experimentally determined using techniques like bomb calorimetry. These properties include enthalpies of combustion and formation, as well as the enthalpies of fusion, vaporization, and sublimation (Klachko et al., 2020).
Microwave-Mediated Synthesis
It is used in microwave-mediated, solvent-free conditions for synthesizing novel tetrahydropyrimidines through the Biginelli reaction, showcasing its versatility in green chemistry applications (Harikrishnan et al., 2013).
Structural Analysis
The chemical also plays a role in the synthesis of compounds whose crystal structures have been determined by X-ray diffraction. These studies provide insights into the conformations and structural characteristics of these molecules (Kurbanova et al., 2009).
Propiedades
IUPAC Name |
ethyl 6-(chloromethyl)-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-21-14(19)12-11(8-16)17-15(20)18-13(12)9-4-6-10(22-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZBBGYJTPCJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)

